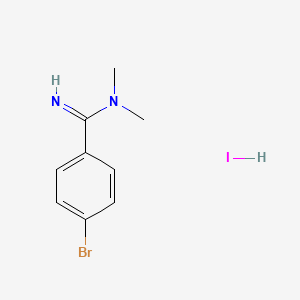

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide is a chemical compound with the molecular formula C9H12BrIN2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position and an N,N-dimethylcarboximidamide group at the first position The compound is further complexed with hydroiodide

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide typically involves the following steps:

Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom at the fourth position. This is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

N,N-Dimethylation: The brominated benzene is then subjected to N,N-dimethylation. This involves the reaction with dimethylamine (CH3)2NH in the presence of a suitable base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Carboximidamide Formation: The resulting N,N-dimethylbenzene is then converted to the carboximidamide derivative by reacting with cyanamide (NH2CN) under acidic conditions.

Hydroiodide Formation: Finally, the compound is treated with hydroiodic acid (HI) to form the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzene derivatives.

Aplicaciones Científicas De Investigación

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom and the carboximidamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The hydroiodide component may also contribute to the compound’s overall stability and solubility.

Comparación Con Compuestos Similares

Similar Compounds

- 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride

- 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrobromide

- 4-bromo-N,N-dimethylbenzene-1-carboximidamide sulfate

Uniqueness

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide is unique due to the presence of the hydroiodide component, which may impart distinct physicochemical properties compared to its hydrochloride, hydrobromide, and sulfate counterparts. These properties can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

4-Bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide is a chemical compound of interest in various biological and medicinal research contexts. Its unique structure, characterized by the presence of a bromine atom and a carboximidamide group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrN3·HI, with a molar mass of approximately 290.1 g/mol. The compound features a brominated benzene ring substituted with a dimethylamino group and a carboximidamide functional group. This configuration is significant for its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For example, it has been shown to interact with fibroblast growth factor receptors (FGFR), which play a role in cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways that regulate cellular functions such as growth and apoptosis.

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly at the G2 phase, leading to apoptosis.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to this compound. For instance:

- Inhibition of Non-Small Cell Lung Cancer (NSCLC) : A related compound demonstrated significant inhibition of NSCLC cell lines with FGFR1 amplification. The IC50 values ranged from 1.25 µM to 2.31 µM across different cell lines, indicating potent activity against these cancer types .

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

Mechanistic Insights

The mechanism behind the anticancer activity involves:

- Cell Cycle Arrest : The compound induces G2 phase arrest in NSCLC cells.

- Apoptosis Induction : It promotes apoptosis through the inhibition of key signaling pathways involving FGFR1 and downstream effectors like ERK.

- Molecular Docking Studies : Molecular docking experiments have shown that the compound binds effectively to FGFR1, forming multiple hydrogen bonds that stabilize the interaction .

Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicological aspects:

- Acute Toxicity : The compound exhibits acute toxicity when ingested or inhaled, classified under GHS as harmful if swallowed or in contact with skin .

- Skin and Eye Irritation : It can cause skin irritation and serious eye damage upon contact .

Applications in Medicine and Industry

This compound is being investigated for various applications:

- Pharmaceutical Development : Its potential as an anticancer agent makes it a candidate for drug development targeting specific cancers.

- Research Reagent : It serves as a useful reagent in chemical synthesis and biological studies due to its unique properties.

Propiedades

IUPAC Name |

4-bromo-N,N-dimethylbenzenecarboximidamide;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2.HI/c1-12(2)9(11)7-3-5-8(10)6-4-7;/h3-6,11H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPHQYBIVLFPER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)C1=CC=C(C=C1)Br.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.